tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate
Description
tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its fused heterocyclic structure, which includes both pyrazole and pyridine rings
Properties
Molecular Formula |
C13H22N4O2 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-9(5-14)11-10(8-17)6-16(4)15-11/h6,9H,5,7-8,14H2,1-4H3 |
InChI Key |
PSNLUUBEPBSFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the use of a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This reaction is carried out under regio- and chemoselective conditions to form the desired pyrazolopyridine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, can make the industrial production more sustainable.
Chemical Reactions Analysis
Key Reaction Types
The compound participates in several transformative chemical reactions due to its heterocyclic structure and functional groups:
| Reaction Type | Mechanism | Key Functional Groups Involved |
|---|---|---|
| Nucleophilic Substitution | Replacement of the amino group via SN1/SN2 mechanisms | Aminomethyl (-CH₂NH₂) group |
| Electrophilic Aromatic Substitution | Substitution at positions activated by electron-rich nitrogen atoms | Pyrazolo-pyridine ring system |
| Cycloaddition Reactions | [4+2] or [2+4] cycloadditions facilitated by electron-deficient rings | Pyridine ring or pyrazole moieties |
| Hydrolysis | Conversion of tert-butyl ester to carboxylic acid under acidic/basic conditions | tert-Butyl ester (-COO-t-Bu) |
These reactions are critical for modifying the compound’s pharmacokinetic or pharmacodynamic properties.
Reaction Conditions
The synthesis and functionalization steps often require optimized conditions:
-
Reductive Amination : Use of reducing agents like sodium cyanoborohydride under acidic conditions .
-
Boc Protection : Acid anhydrides (e.g., Boc anhydride) in inert solvents .
-
Crystallization : Slow evaporation of methanol solutions to isolate pure product.
Structural Influences on Reactivity
The compound’s reactivity is influenced by its molecular architecture:
-
Steric Hindrance : The tert-butyl group and cyclopropylmethyl substituent (in related analogs) can shield reactive sites.
-
Electronic Effects : Electron-rich nitrogen atoms in the pyrazole ring enhance nucleophilicity, while the carboxylate group provides electrophilic centers .
Comparison of Analogous Compounds
| Compound | Key Structural Feature | Impact on Reactivity |
|---|---|---|
| tert-Butyl 7-(hydroxymethyl)... | Hydroxymethyl (-CH₂OH) group | Increased hydrophilicity |
| tert-Butyl 7-(2-hydroxyethyl)... | Hydroxyethyl (-CH₂CH₂OH) group | Enhanced hydrogen-bonding capacity |
| tert-Butyl 7-(2-aminoethyl)... | Aminoethyl (-CH₂CH₂NH₂) group | Altered binding affinity to enzymes |
This comparative analysis highlights how substituent variations influence reaction pathways and biological outcomes.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. In particular, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) . The mechanism of action often involves the induction of apoptosis and inhibition of angiogenesis, making these compounds promising candidates for cancer therapy.
Antimicrobial Properties
Compounds similar to tert-butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate have demonstrated antimicrobial activity against a range of pathogens. The structural characteristics of pyrazole derivatives contribute to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
Neurological Applications
There is emerging evidence suggesting that pyrazolo[4,3-c]pyridine derivatives may possess neuroprotective properties. Some studies indicate that these compounds can modulate neurotransmitter systems and may be effective in treating neurological disorders such as Alzheimer’s disease and Parkinson's disease by reducing neuroinflammation and oxidative stress .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing reaction conditions to improve yield and selectivity .
Key Synthetic Routes:
- Condensation Reactions : Utilizing active methylene compounds with hydrazine derivatives to form the pyrazole ring.
- Functionalization : Post-synthetic modifications allow for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-tert-Butyl 2-methyl 6,7-dihydrooxazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate
- 7-amino-2-(tert-butyl)-5-aryl-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile
Uniqueness
tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is unique due to its specific fused heterocyclic structure and the presence of both tert-butyl and aminomethyl groups
Biological Activity
tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, focusing on its anti-inflammatory, analgesic, and potential anticancer properties.
Molecular Formula: C₁₁H₁₇N₃O₂
Molecular Weight: 223.27 g/mol
CAS Number: 924869-27-2
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its pharmacological versatility. The presence of the tert-butyl and aminomethyl groups enhances its solubility and bioavailability.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance:
- Inhibition of COX Enzymes: The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that derivatives exhibited significant inhibition of COX-1 and COX-2 activities with IC₅₀ values ranging from 19.45 μM to 42.1 μM compared to standard anti-inflammatory drugs like diclofenac and celecoxib .
Analgesic Activity
The analgesic properties of related compounds have been documented through various animal models:
- Pain Models: In carrageenan-induced paw edema and formalin-induced pain models, compounds structurally related to tert-butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine demonstrated significant pain relief comparable to established analgesics such as indomethacin .
Anticancer Activity
Emerging research suggests that this compound may also possess anticancer properties:
- CDK9 Inhibition: Some studies indicate that pyrazolo[4,3-c]pyridine derivatives can inhibit cyclin-dependent kinase 9 (CDK9), which is involved in controlling transcriptional processes in cancer cells. This inhibition leads to reduced expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Tert-butyl group | Enhances solubility and stability |
| Aminomethyl group | Increases binding affinity to target enzymes |
| Methyl group | Modulates lipophilicity and bioavailability |
Research indicates that specific functional groups significantly influence the compound's interaction with biological targets, enhancing its therapeutic potential .
Case Studies
- Anti-inflammatory Efficacy in Rats:
- Cancer Cell Line Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
